5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride
Description
5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride is a polycyclic amine derivative featuring a seven-membered cycloheptane ring fused to an indole core. The compound is synthesized through reductive cleavage of precursor indole derivatives using agents like LiAlH4, followed by treatment with hydrogen chloride to yield the hydrochloride salt . Key physical properties include a melting point of 242–244°C after recrystallization (methanol/ether) and a moderate synthesis yield (42%) .
Properties
CAS No. |
17901-78-9 |
|---|---|
Molecular Formula |
C16H23ClN2 |
Molecular Weight |
278.82 g/mol |
IUPAC Name |
3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propylazanium;chloride |
InChI |
InChI=1S/C16H22N2.ClH/c17-11-6-12-18-15-9-3-1-2-7-13(15)14-8-4-5-10-16(14)18;/h4-5,8,10H,1-3,6-7,9,11-12,17H2;1H |
InChI Key |
CNFHWXKQUGXYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N(C3=CC=CC=C23)CCC[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with an appropriate amine, followed by cyclization and subsequent reduction steps. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced cyclohept(b)indole derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-(3-Aminopropyl)-6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indole Hydrochloride (7b)
5-(3-Aminobutyl)-6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indole Hydrochloride (7c)
- Key Difference: 3-Aminobutyl side chain (vs. 3-aminopropyl in 7b).
- Synthesis : Higher yield (65%) compared to 7b, suggesting enhanced stability or reactivity of the precursor .
Table 1: Comparison of Alkylamino-Substituted Cyclooct[b]indoles
| Compound | Substituent | Ring Size | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 7b (Cyclooct) | 3-Aminopropyl | 8-membered | 42 | 242–244 |
| 7c (Cyclooct) | 3-Aminobutyl | 8-membered | 65 | Not reported |
Piperidinoethyl-Substituted Cyclohept(b)indole Analogs
5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)cyclohept(b)indole Hydrochloride (CAS 17901-74-5)
- Structure: Cycloheptane (7-membered ring) fused to indole, with a piperidinoethyl substituent.
- Molecular Formula : C20H28N2·HCl (MW 332.96) .
- Toxicity : LDLo (oral, mice) = 1600 mg/kg, causing weight loss and metabolic disruptions .
- Key Difference : Piperidine ring introduces bulkier substituent, likely enhancing lipophilicity and CNS activity compared to primary amines.
Chlorinated and Carboxamide Derivatives
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide (CAS 371219-74-8)
Indole, 3-(2-aminopropyl)-5-chloro-, Hydrochloride (CAS 1203-99-2)
- Structure: Chlorine at position 5 and aminopropyl at position 3.
- Note: Limited pharmacological data, but chlorine substitution often increases metabolic stability .
Table 2: Key Structural and Functional Differences
Critical Analysis of Structural Impact on Properties
Ring Size : Cycloheptane (7-membered) vs. cyclooctane (8-membered) rings influence steric strain and conformational flexibility. Smaller rings may enhance rigidity and binding specificity .
Substituent Length: Longer alkyl chains (e.g., aminobutyl in 7c) improve solubility in nonpolar solvents but may reduce crystallinity .
Functional Groups: Primary amines (e.g., 3-aminopropyl): Favor ionic interactions and solubility in acidic conditions. Piperidine: Enhances blood-brain barrier penetration but increases toxicity risks . Chlorine/Carboxamide: Modulate electronic properties and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
